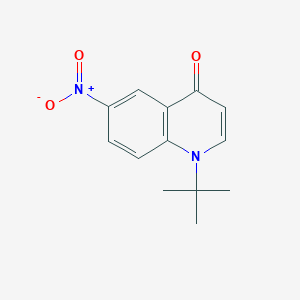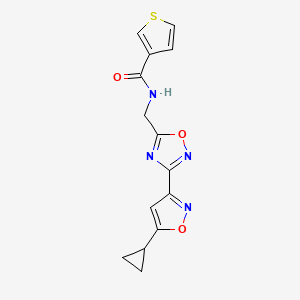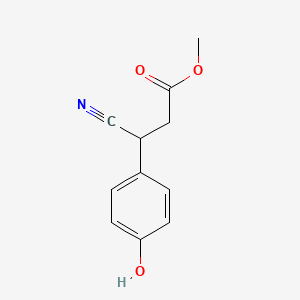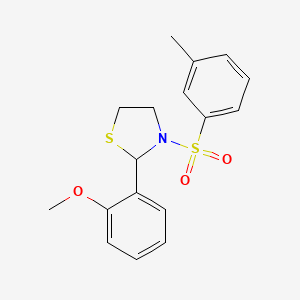
4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as DMPP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. DMPP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many different areas of study.
Mécanisme D'action
4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is thought to act as a positive allosteric modulator of certain neurotransmitter receptors, including nicotinic acetylcholine receptors and N-methyl-D-aspartate receptors. By binding to these receptors, this compound enhances their activity and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the induction of long-term potentiation. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in laboratory experiments is its ability to selectively modulate specific receptors and signaling pathways, allowing researchers to investigate the effects of these molecules in a controlled manner. However, one limitation of this compound is that it may not accurately reflect the effects of endogenous signaling molecules, and its use may need to be validated in vivo.
Orientations Futures
There are many potential future directions for research involving 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, including its use as a tool for investigating the mechanisms of action of various drugs and natural compounds. This compound may also have potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions. Further research is needed to fully understand the potential applications of this compound and to develop new compounds based on its structure and activity.
Méthodes De Synthèse
4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-methoxypyridine-4-carboxaldehyde in the presence of a suitable catalyst. Other methods include the use of N-alkylation reactions or the use of piperazine derivatives as starting materials.
Applications De Recherche Scientifique
4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been found to have a wide range of applications in scientific research, including its use as a tool for studying the mechanisms of action of various biological molecules and pathways. This compound has been used to study the effects of neurotransmitters and other signaling molecules, as well as to investigate the role of ion channels and other membrane proteins in cellular signaling.
Propriétés
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-8-12(2)19-16(18-11)20-6-7-21(15(22)10-20)13-4-5-17-14(9-13)23-3/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRUWKGMSPNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)



![2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2703069.png)



![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2703078.png)



![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2703086.png)
